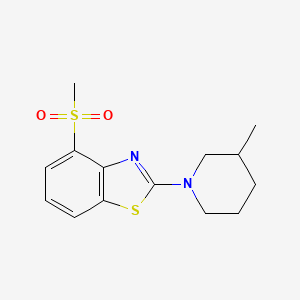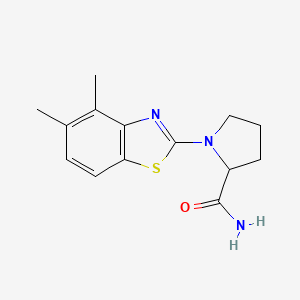
1-(4-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
Synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . Pyrrolidine ring construction can be done from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The benzothiazole ring and the pyrrolidine ring contribute to the stereochemistry of the molecule . The non-planarity of the pyrrolidine ring—a phenomenon called “pseudorotation”—increases the three-dimensional (3D) coverage .Chemical Reactions Analysis
The chemical reactions of benzothiazole and pyrrolidine derivatives can be influenced by steric factors .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by the presence of benzothiazole and pyrrolidine rings .Applications De Recherche Scientifique
Anti-Tubercular Activity
Abstract: Recent synthetic developments have led to benzothiazole-based anti-tubercular compounds, including ETBPC. These molecules have been evaluated for their inhibitory activity against Mycobacterium tuberculosis. The inhibitory concentrations of newly synthesized compounds were compared with standard reference drugs. Notably, new benzothiazole derivatives demonstrated better inhibition potency against M. tuberculosis .
Ligands for Metal Extraction
ETBPC and related benzothiazole derivatives have been explored as potential ligands for metal extraction. Their ability to coordinate with metal ions makes them valuable in applications such as solvent extraction and separation processes .
Biological Uses
a. Antifungal Activity: Benzothiazole derivatives, including ETBPC, have shown antifungal properties. These compounds could be useful in combating fungal infections .
b. Anticancer Potential: Some benzothiazole derivatives exhibit anticancer activity. While further research is needed, these compounds hold promise as potential cancer therapeutics .
c. Antihypertensive Properties: Certain benzothiazole derivatives, including ETBPC, have been investigated for their antihypertensive effects. These compounds may contribute to managing blood pressure .
d. Anti-Inflammatory Activity: Benzothiazoles have demonstrated anti-inflammatory properties. ETBPC could potentially play a role in modulating inflammatory responses .
e. Larvicidal and Adulticidal Effects: 2-Aminobenzothiazoles, a class that includes ETBPC, have been studied for their larvicidal and adulticidal activities against mosquitoes (e.g., Aedes aegypti) .
Antibacterial Potential
Benzothiazole derivatives have been evaluated for their antibacterial activity against various bacterial targets. ETBPC and related compounds inhibit enzymes such as dihydroorotase, DNA gyrase, and uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB). Notably, some derivatives exhibit comparable activity to standard drugs against Pseudomonas aeruginosa and Escherichia coli .
Mécanisme D'action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may target enzymes or proteins involved in the survival and replication of mycobacterium tuberculosis .
Mode of Action
tuberculosis . The compound likely interacts with its target(s) in a way that disrupts the normal functioning of the bacteria, leading to its death or inhibition of growth.
Biochemical Pathways
Benzothiazole derivatives have been reported to exhibit antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Result of Action
Orientations Futures
Propriétés
IUPAC Name |
1-(4-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-2-9-5-3-7-11-12(9)16-14(19-11)17-8-4-6-10(17)13(15)18/h3,5,7,10H,2,4,6,8H2,1H3,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYBNCPLLZZJNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCCC3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-2-(methylsulfanyl)-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B6444533.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline](/img/structure/B6444537.png)
![6-phenyl-2-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2-azaspiro[3.3]heptane](/img/structure/B6444545.png)
![N-[1-(3-cyanopyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444550.png)


![3-chloro-4-({1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6444582.png)
![4-[(6-fluoro-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol](/img/structure/B6444588.png)

![N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6444592.png)
![N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444600.png)
![4-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B6444629.png)
![4-(4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6444633.png)
![5-bromo-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B6444648.png)